molecular formula C26H28N4O4 B2796401 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide CAS No. 1226433-28-8

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2796401
CAS No.: 1226433-28-8
M. Wt: 460.534
InChI Key: WVJZJQKAQXRGKC-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide (Compound ID: L483-0708) is a synthetic small molecule featuring a quinoline-piperidine carboxamide scaffold. Its structure includes a 3-cyano-6-ethoxyquinoline moiety linked to a piperidine ring, which is further substituted with a carboxamide group bound to a 2,4-dimethoxyphenyl aromatic system. The ethoxy group at position 6 of the quinoline core may enhance solubility compared to halogenated analogs, while the 3-cyano group likely contributes to electronic stabilization.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(13-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-23-8-5-19(32-2)14-24(23)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJZJQKAQXRGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the Piperidin-1-ylcarbonyl Group: This step involves the reaction of the thieno[3,2-c]pyridine core with piperidine and a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of this compound, a comparative analysis with structurally related molecules is provided below.

Quinoline-Based Piperidine Carboxamides

2.1.1. 1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
  • Key Differences: Substituents: Fluoro at position 6 of quinoline vs. ethoxy in the target compound; trifluoromethoxyphenyl vs. 2,4-dimethoxyphenyl. Electronic Effects: The electron-withdrawing fluoro and trifluoromethoxy groups may reduce solubility compared to the ethoxy and dimethoxy substituents in the target compound.
2.1.2. N-Phenyl Derivative: 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide
  • Key Differences :
    • Aromatic Substituent : Simple phenyl group vs. 2,4-dimethoxyphenyl in the target compound.
    • Impact : The absence of methoxy groups may reduce hydrogen-bonding capacity and metabolic stability, as methoxy groups often hinder cytochrome P450-mediated oxidation .

Oxazole-Linked Piperidine Carboxamides

highlights three oxazole-based analogs with distinct substituents:

N-(4-Diethylaminobutyl)-1-[(2-(3,4-dimethoxyphenyl)oxazol-4-yl)methyl]piperidine-4-carboxamide Structural Divergence: Oxazole core replaces quinoline; diethylaminobutyl chain introduces cationic character. Functional Impact: Demonstrated 59% yield and 94.2% HPLC purity. The diethylamino group may enhance solubility in acidic environments .

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-[(5-methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl]piperidine-4-carboxamide

  • Key Feature : Naphthalenyl group provides extended π-system for hydrophobic interactions.
  • Performance : 51% yield and >99.8% HPLC purity, suggesting superior synthetic efficiency .

Antiviral Piperidine Carboxamides

Compounds in , such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide , target SARS-CoV-2 entry inhibition.

  • Comparison: Substituents: Fluorobenzyl and naphthalenyl groups vs. dimethoxyphenyl and ethoxyquinoline in the target compound. Activity: These analogs highlight the role of aromatic bulk in viral entry inhibition, suggesting the target compound’s dimethoxyphenyl group may similarly engage in π-π stacking .

Dihydropyridine Carboxamides

describes 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide, which shares a carboxamide linkage but differs in core structure.

  • Divergence: Dihydropyridine cores are redox-active, whereas quinoline-piperidine systems offer planar rigidity.
  • Functional Impact: The thioether and cyano groups in dihydropyridines may confer distinct electronic profiles compared to the target compound’s ethoxyquinoline .

Comparative Data Table

Compound Class Core Structure Key Substituents Yield (%) HPLC Purity (%) Notable Properties Reference
Target Compound Quinoline-piperidine 3-Cyano-6-ethoxy, 2,4-dimethoxyphenyl N/A N/A High hydrogen-bonding potential
6-Fluoroquinoline Analog Quinoline-piperidine 3-Cyano-6-fluoro, 4-CF3O-phenyl N/A N/A Enhanced lipophilicity
Oxazole-Diethylamino Deriv. Oxazole-piperidine 3,4-Dimethoxyphenyl, diethylaminobutyl 59 94.2 Acidic solubility
SARS-CoV-2 Inhibitor Piperidine Naphthalenyl, 4-fluorobenzyl N/A N/A Viral entry inhibition

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s dimethoxyphenyl group may improve metabolic stability over non-methoxy analogs, but its specific biological targets remain uncharacterized.
  • Synthetic Challenges : underscores variability in yields (51–59%) and purity (94.2–99.8%) for related compounds, suggesting optimization is needed for the target molecule.
  • Comparative Limitations : Structural data are available, but functional assays (e.g., binding affinity, cytotoxicity) are absent in the provided evidence, limiting mechanistic conclusions.

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Structural Features

The compound features a quinoline core with a cyano group and an ethoxy substituent, alongside a piperidine ring that is further substituted with a dimethoxyphenyl moiety. These structural components are believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study evaluated the cytotoxic effects of various quinoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50_{50} value of approximately 12 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial properties of the compound were assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties:

  • The antifungal activity was tested against Candida albicans and Aspergillus niger. The compound exhibited an MIC of 16 µg/mL against Candida albicans, highlighting its potential as an antifungal agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : The quinoline moiety may interfere with nucleic acid synthesis in both bacterial and cancer cells.
  • Disruption of Membrane Integrity : The ethoxy group could enhance membrane permeability, leading to cell death in susceptible organisms.
  • Targeting Specific Enzymes : The piperidine ring may interact with specific enzymes involved in cellular metabolism or signal transduction pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antibacterial Efficacy

A clinical isolate study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

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